Cas no 946354-97-8 (3-(trifluoromethyl)phenylmethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate)

3-(trifluoromethyl)phenylmethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-methylphenyl)-, [3-(trifluoromethyl)phenyl]methyl ester
- 3-(trifluoromethyl)phenylmethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
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- インチ: 1S/C19H16F3N3O2/c1-12-6-8-16(9-7-12)25-13(2)17(23-24-25)18(26)27-11-14-4-3-5-15(10-14)19(20,21)22/h3-10H,11H2,1-2H3
- InChIKey: RMUHBTYLSAMMNU-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(C)C=C2)C(C)=C(C(OCC2=CC=CC(C(F)(F)F)=C2)=O)N=N1
3-(trifluoromethyl)phenylmethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-3996-40mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3222-3996-2mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3222-3996-50mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 50mg |
$160.0 | 2023-04-27 | |
Life Chemicals | F3222-3996-10mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-3996-10μmol |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-3996-20mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3222-3996-30mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3222-3996-1mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3222-3996-4mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3222-3996-15mg |
[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate |
946354-97-8 | 90%+ | 15mg |
$89.0 | 2023-04-27 |
3-(trifluoromethyl)phenylmethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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5. Back matter
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6. Book reviews
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
3-(trifluoromethyl)phenylmethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylateに関する追加情報
Professional Introduction to Compound with CAS No. 946354-97-8 and Product Name: 3-(trifluoromethyl)phenylmethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
The compound with the CAS number 946354-97-8 and the product name 3-(trifluoromethyl)phenylmethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a trifluoromethyl group and a triazole ring, contribute to its unique chemical properties and make it a promising candidate for further investigation in drug discovery.
Recent research in medicinal chemistry has highlighted the importance of trifluoromethyl substituted compounds in developing novel therapeutics. The trifluoromethyl group is known for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. In the context of this compound, the trifluoromethyl group is attached to a phenyl ring, which further influences its electronic and steric properties. This combination of structural elements has been shown to enhance the bioactivity of small molecules, making them more effective in modulating biological pathways.
The core structure of this compound is a 1H-1,2,3-triazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Triazoles are known for their broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. The presence of a 5-methyl group on the triazole ring adds another layer of complexity to its chemical behavior, influencing its reactivity and interactions with biological targets. Additionally, the molecule contains a 4-methylphenyl group, which is a benzene ring substituted with a methyl group at the para position. This aromatic moiety contributes to the overall hydrophobicity of the compound and may play a crucial role in its binding affinity to protein targets.
In terms of synthetic chemistry, the preparation of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The synthesis typically begins with the formation of the triazole ring through cycloaddition reactions between organic azides and alkynes. Subsequent functionalization steps are then employed to introduce the trifluoromethyl, 5-methyl, and 4-methylphenyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often utilized to achieve these transformations efficiently.
The pharmacological evaluation of this compound has revealed several interesting properties that make it worthy of further exploration. In vitro studies have demonstrated that it exhibits significant inhibitory activity against various enzymes and receptors relevant to human diseases. For instance, preliminary data suggest that it may inhibit enzymes involved in inflammation and cancer progression. Furthermore, its interaction with specific protein targets has been investigated using computational modeling techniques, which have provided insights into its binding mode and potential mechanisms of action.
One particularly notable finding from recent research is the compound's ability to modulate signaling pathways associated with cellular proliferation and survival. The combination of structural elements such as the trifluoromethyl group and the triazole ring appears to enhance its ability to interfere with key molecular processes in cancer cells. This has led to interest in exploring its potential as an anticancer agent. Additionally, studies have shown that it may have protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation-related pathways.
The development of novel pharmaceuticals relies heavily on understanding the relationship between molecular structure and biological activity. This compound serves as an excellent example of how carefully designed molecular architectures can lead to compounds with desirable pharmacological properties. The presence of multiple functional groups allows for fine-tuning of its bioactivity, making it adaptable for various therapeutic applications.
Future research directions for this compound include further optimization of its chemical structure to enhance its potency, selectivity, and pharmacokinetic properties. Additionally, preclinical studies are needed to evaluate its safety profile and therapeutic efficacy in animal models. These studies will provide valuable insights into its potential as a drug candidate and guide subsequent clinical development efforts.
In conclusion,3-(trifluoromethyl)phenylmethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate represents a promising advancement in pharmaceutical chemistry due to its unique structural features and demonstrated bioactivity. The combination of a trifluoromethyl group, a triazole ring, and other functional moieties contributes to its diverse biological activities and makes it a valuable candidate for further investigation in drug discovery. As research continues in this area,946354-97-8 will likely play an important role in developing novel therapeutics for various human diseases.
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